molecular formula C23H17N3O4S B2961301 methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 536704-15-1

methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2961301
CAS No.: 536704-15-1
M. Wt: 431.47
InChI Key: RQMZCYWOCQMKOJ-UHFFFAOYSA-N
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Description

Methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a pyrimido[5,4-b]indole derivative characterized by a fused heterocyclic core, a phenyl group at position 3, and a thioether-linked methyl furan carboxylate substituent. Its molecular formula is C₂₄H₁₇N₃O₄S, with a molecular weight of 449.5 g/mol (calculated exact mass: 449.0846 g/mol). Key computed properties include a topological polar surface area (TPSA) of 113 Ų, indicating moderate polarity, and an XLogP3 value of 4.7, suggesting moderate lipophilicity .

Properties

IUPAC Name

methyl 5-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-29-22(28)18-12-11-15(30-18)13-31-23-25-19-16-9-5-6-10-17(16)24-20(19)21(27)26(23)14-7-3-2-4-8-14/h2-12,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMZCYWOCQMKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a compound belonging to the class of pyrimido[5,4-b]indoles, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential clinical applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to observed therapeutic effects.

  • Toll-like Receptor (TLR) Modulation : Research indicates that compounds in this class can selectively stimulate TLR4, influencing immune responses and cytokine production. For instance, structural modifications have shown differential effects on NF-kB and type I interferon associated cytokines in murine and human cells .
  • Antimicrobial Activity : Preliminary studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and autophagy modulation. Specific derivatives have demonstrated IC50 values indicating significant cytotoxicity against various cancer cell lines .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy through various assays:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.240.26

These findings indicate potent bactericidal activity against clinical isolates.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound derivatives:

Cell Line IC50 (μM) Mechanism
HeLa7.01Induction of apoptosis
A5498.55Autophagy without apoptosis
MCF-714.31Inhibition of proliferation

These results highlight the compound's potential as an anticancer agent through various mechanisms.

Study on TLR4 Agonist Activity

A study evaluated the structure–activity relationship (SAR) of pyrimido[5,4-b]indoles and found that certain modifications could enhance TLR4 agonist activity while reducing cytotoxicity . The lead compound identified exhibited a balance between immune stimulation and safety profiles.

Antitumor Activity Assessment

Research involving a series of synthesized derivatives demonstrated significant antitumor activity across multiple cancer cell lines. For example, one derivative showed an IC50 value of 49.85 μM against A549 cells, indicating its potential as a therapeutic candidate .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step processes starting from indole derivatives and phenyl-substituted pyrimidinones . Industrial production methods emphasize optimizing conditions for yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[5,4-b]indole derivatives are a well-studied class of compounds due to their TLR4-modulating activity. Below is a detailed comparison of the target compound with analogs reported in the literature:

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name/ID Key Structural Features Synthesis Method Biological Activity/Findings References
Target Compound : Methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate - Pyrimidoindole core
- Phenyl at position 3
- Thioether-linked methyl furan carboxylate
Not explicitly described in evidence; likely via HATU-mediated coupling (analogous to ) TLR4 activity inferred from structural similarity; no direct data reported
1Z105 (C25H26N4O2S) - Cyclohexylamide side chain
- Methyl group at position 5
HATU-mediated coupling of cyclohexylamine to pyrimidoindole-thioacetic acid Moderate TLR4 activation in human and mouse cells
2B182C (C29H28N4O3S) - 8-(Furan-2-yl) substitution
- Cyclohexylamide side chain
Structural optimization of 1Z105 via SAR studies Enhanced TLR4 activation (10-fold higher potency than 1Z105) in reporter and primary cells
Compound 33 - Tetrahydrofurfurylamide side chain HATU-mediated coupling of tetrahydrofurfurylamine to pyrimidoindole-thioacetic acid Moderate yield (57.5%); activity not explicitly stated
Compound 19c - Hexahydro-pyrimidoindole core (saturated ring)
- Free carboxylic acid
Alkaline hydrolysis of ester precursor Reduced TLR4 activity compared to unsaturated analogs
Compound 47c - Dodecyl chain at position 5
- Free carboxylic acid
tert-Butyl ester hydrolysis Enhanced lipophilicity; potential for improved membrane interaction

Key Comparative Insights

Core Modifications :

  • The saturated hexahydro-pyrimidoindole core in Compound 19c reduces TLR4 activity compared to the unsaturated core in the target compound and 1Z105, highlighting the importance of aromaticity for receptor interaction .
  • Position 5 substitutions : Methyl (1Z105) or dodecyl (47c) groups at position 5 influence lipophilicity and membrane permeability. The dodecyl chain in 47c may enhance bioavailability in lipid-rich environments .

Side Chain Diversity: Cyclohexylamide (1Z105) vs. This may alter TLR4 binding kinetics, though activity data are lacking . Tetrahydrofurfurylamide (33): The oxygen-rich tetrahydrofuran ring in 33 could improve solubility but may sterically hinder receptor binding, explaining its moderate yield and unremarkable activity .

Oxidation State of Sulfur :

  • Oxidation of the thioether to sulfoxide (Compound 3) or sulfone (Compound 2) reduces TLR4 activity, as seen in related studies. The thioether linkage in the target compound is likely optimal for maintaining activity .

Potency Enhancements :

  • The 8-(furan-2-yl) substitution in 2B182C significantly boosts TLR4 activation, suggesting that aromatic heterocycles at position 8 synergize with the core structure for enhanced efficacy .

Q & A

Basic Research Question

  • Flash Chromatography : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

Advanced Research Question

  • Thermal Stability : Store at –20°C in amber vials to prevent photodegradation.
  • Moisture Sensitivity : Use desiccants (silica gel) in sealed containers, as hydrolysis of the methyl ester can occur .
    Safety Note : Follow GHS guidelines for handling acute toxicity (Category 4) and skin irritation risks .

What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question

  • Exothermic Reactions : Implement controlled cooling during cyclization to avoid runaway reactions.
  • Heterogeneous Mixing : Use high-shear mixers for viscous intermediates (e.g., thiourea derivatives) .

How can researchers validate the compound’s mechanism of action in target binding studies?

Advanced Research Question

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase domains) using AutoDock Vina.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (konk_{on}, koffk_{off}) in real-time .

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